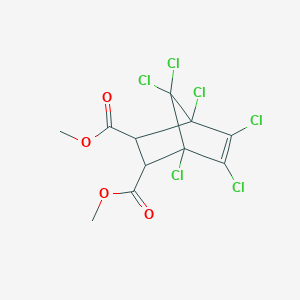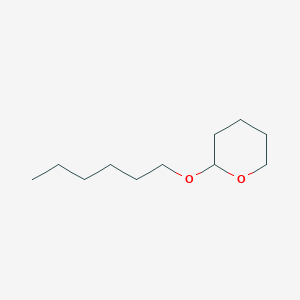
1,3-Dimethyl-1,3-bis(trimethylsilyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-1,3-bis(trimethylsilyl)urea (also known as DMTSU) is a chemical compound that is widely used in scientific research. It is a versatile reagent that is used in a variety of chemical reactions, particularly in the fields of organic synthesis and biochemistry.
作用机制
The mechanism of action of DMTSU is not fully understood. However, it is known to act as a mild oxidizing agent, which can help to facilitate chemical reactions. It is also believed to act as a nucleophilic catalyst, which can help to promote the formation of new chemical bonds.
Biochemical and Physiological Effects
DMTSU has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. Additionally, DMTSU has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
实验室实验的优点和局限性
One of the primary advantages of using DMTSU in lab experiments is its versatility. It can be used in a wide range of chemical reactions, making it a valuable tool for researchers in a variety of fields. Additionally, DMTSU is relatively easy to synthesize and is readily available from chemical suppliers. However, one limitation of using DMTSU is that it can be toxic if not handled properly. Researchers must take appropriate safety precautions when working with this compound.
未来方向
There are many potential future directions for research involving DMTSU. One area of interest is the development of new synthetic methods using DMTSU as a reagent. Additionally, researchers are interested in exploring the biological effects of DMTSU, particularly its potential as an antioxidant and anti-inflammatory agent. Finally, there is interest in exploring the potential use of DMTSU in the synthesis of new drugs and other biologically active compounds.
Conclusion
In conclusion, DMTSU is a versatile reagent that is widely used in scientific research. It has a variety of applications in organic synthesis and biochemistry, and has been shown to have a number of biochemical and physiological effects. While there are some limitations to using DMTSU in lab experiments, its versatility and availability make it a valuable tool for researchers in a variety of fields. As research in this area continues, there is potential for new synthetic methods and new applications for DMTSU to be discovered.
科学研究应用
DMTSU is used in a wide range of scientific research applications. One of its primary uses is as a coupling reagent in peptide synthesis. It is also used as a mild oxidizing agent in the synthesis of alcohols and ketones. Additionally, DMTSU is used in the synthesis of various heterocyclic compounds, which have important applications in the fields of medicine and agriculture.
属性
CAS 编号 |
10218-17-4 |
|---|---|
产品名称 |
1,3-Dimethyl-1,3-bis(trimethylsilyl)urea |
分子式 |
C9H24N2OSi2 |
分子量 |
232.47 g/mol |
IUPAC 名称 |
1,3-dimethyl-1,3-bis(trimethylsilyl)urea |
InChI |
InChI=1S/C9H24N2OSi2/c1-10(13(3,4)5)9(12)11(2)14(6,7)8/h1-8H3 |
InChI 键 |
OZSLNVMOKRIJKG-UHFFFAOYSA-N |
SMILES |
CN(C(=O)N(C)[Si](C)(C)C)[Si](C)(C)C |
规范 SMILES |
CN(C(=O)N(C)[Si](C)(C)C)[Si](C)(C)C |
Pictograms |
Irritant |
同义词 |
1,3-dimethyl-1,3-bis(trimethylsilyl)urea |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

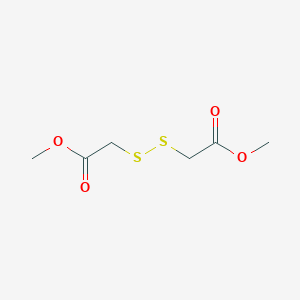
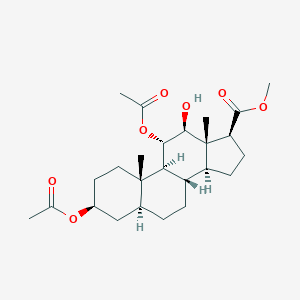
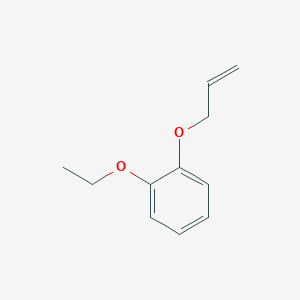
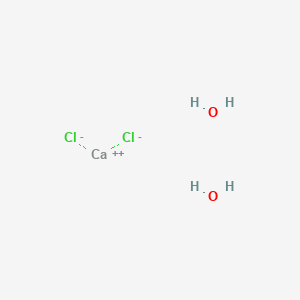
![6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline](/img/structure/B154955.png)

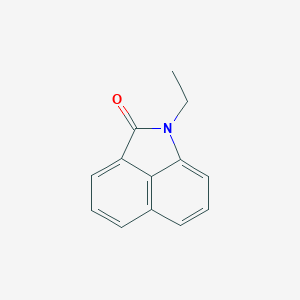
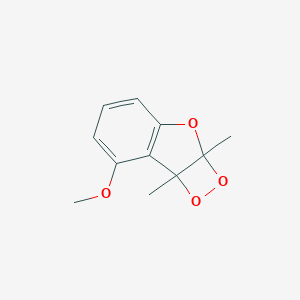
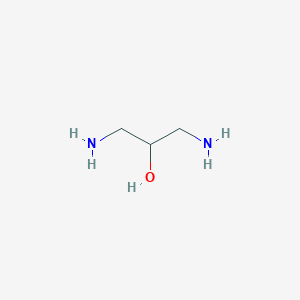
![[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B154963.png)

